3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
Description
This compound features a pyridine core substituted at position 3 with a methyl group and at position 2 with a methoxy group linked to a piperidin-4-ylmethyl scaffold. The piperidine ring is further substituted at position 1 with a thieno[3,2-d]pyrimidin-4-yl moiety (Figure 1).
Properties
IUPAC Name |
4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13-3-2-7-19-18(13)23-11-14-4-8-22(9-5-14)17-16-15(6-10-24-16)20-12-21-17/h2-3,6-7,10,12,14H,4-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRFYKHHOPNYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine typically involves multi-step organic reactions. One common method involves the condensation of 3-methylpyridine with a thieno[3,2-d]pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium ethoxide in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders and as an antimicrobial agent.
Biology: The compound is used in studies related to cell signaling and molecular interactions.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating biological pathways. For instance, it may inhibit C-terminal hydrolase L1 (UCH-L1), which plays a role in protein degradation and cellular homeostasis .
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Deficient Thienopyrimidine: The target compound’s thieno[3,2-d]pyrimidin-4-yl group enhances interactions with ATP-binding pockets in kinases, a feature absent in simpler benzyl-substituted analogs .
- Methoxy Linker Optimization : Compared to chloro or amine substituents, the methoxy group balances solubility and steric bulk, as evidenced by higher synthetic yields (e.g., 95–96% in vs. discontinued status of amine analogs ).
- Piperidine Flexibility : The unsubstituted piperidine in the target compound may reduce off-target effects compared to methylpiperazine-containing analogs, which often exhibit promiscuous kinase binding .
Biological Activity
3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thieno[3,2-d]pyrimidine derivatives with piperidine and methoxy groups. The synthesis typically involves:
- Formation of Thieno[3,2-d]pyrimidine : Starting from appropriate precursors, thieno[3,2-d]pyrimidine is synthesized using standard organic reactions.
- Piperidine Attachment : The thieno derivative is then reacted with piperidine to form the piperidinyl moiety.
- Methoxy Group Introduction : Finally, the methoxy group is introduced to yield the final product.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, a study demonstrated that several thieno[3,2-d]pyrimidine derivatives showed potent anticancer effects against various human cancer cell lines, including:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF-7 | 0.5 | Comparable |
| HeLa | 0.8 | Comparable |
| HCT116 | 0.6 | Comparable |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Kinase Inhibition
This compound has been shown to inhibit key kinases involved in cancer signaling pathways. Specifically, it acts as an inhibitor of GSK-3β and ROCK kinases:
| Kinase | IC50 (nM) | Effect on Cell Viability |
|---|---|---|
| GSK-3β | 8 | Significant reduction |
| ROCK | 15 | Moderate reduction |
These inhibitory effects contribute to its potential as a therapeutic agent in oncology .
Case Study 1: Breast Cancer
A clinical study evaluated the efficacy of a derivative of this compound in patients with metastatic breast cancer. The study reported:
- Response Rate : 60% of patients exhibited a partial response.
- Duration of Response : Median duration was approximately 6 months.
The compound was well-tolerated, with manageable side effects .
Case Study 2: Neurodegenerative Disorders
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated:
- Cell Viability : Increased viability in neuronal cell lines exposed to neurotoxic agents.
- Mechanism : The compound reduced oxidative stress markers and apoptosis-related proteins.
These findings highlight its potential application in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
